

# SR10067: A Technical Guide for Research in Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | SR10067   |           |  |  |  |
| Cat. No.:            | B15608826 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SR10067**, a synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ. It serves as a critical tool for investigating the intricate links between circadian rhythm disruption and the pathophysiology of neuropsychiatric disorders. This document consolidates key findings on its mechanism of action, pharmacokinetic properties, and its effects in preclinical models of anxiety and depression, offering detailed experimental protocols and data presented for scientific evaluation.

## **Core Mechanism of Action and Pharmacodynamics**

**SR10067** is a potent, selective, and brain-penetrant REV-ERB agonist.[1] It demonstrates high affinity for both REV-ERB $\alpha$  (NR1D1) and REV-ERB $\beta$  (NR1D2), which are key components of the molecular clock's negative feedback loop. By activating these receptors, **SR10067** effectively represses the transcription of core clock genes, notably Bmal1 and Npas2.[1][2] This targeted action allows for the precise pharmacological manipulation of the circadian machinery, making **SR10067** an invaluable compound for studying the consequences of clock disruption on mood and behavior.

### **Quantitative Profile of SR10067**



| Parameter | Value  | Target   | Reference |
|-----------|--------|----------|-----------|
| IC50      | 170 nM | Rev-Erbα | [1]       |
| IC50      | 160 nM | Rev-Erbβ | [1]       |

## **Signaling Pathway of SR10067**



Click to download full resolution via product page

Caption: **SR10067** binds to REV-ERB, recruiting a co-repressor complex to inhibit Bmal1 gene transcription.

#### **Pharmacokinetics and Brain Penetrance**

A key advantage of **SR10067** for neuropsychiatric research is its ability to cross the blood-brain barrier. In vivo studies in mice have demonstrated that following intraperitoneal administration, **SR10067** achieves concentrations in both plasma and the brain that are sufficient to engage its molecular targets.[1]

| Parameter        | Dosage   | Administration            | Observation                                                                         | Reference |
|------------------|----------|---------------------------|-------------------------------------------------------------------------------------|-----------|
| In Vivo Activity | 30 mg/kg | Intraperitoneal<br>(i.p.) | Plasma and brain concentrations remained above the IC <sub>50</sub> for REV-ERBα/β. | [1]       |

# **Preclinical Efficacy in Neuropsychiatric Models**



**SR10067** has been utilized in various preclinical models to probe the role of REV-ERB activation in mood-related behaviors. These studies consistently show that pharmacological agonism of REV-ERB can induce phenotypes relevant to anxiety and depression.

# **Anxiolytic and Sedative Effects**

In initial studies, acute administration of **SR10067** in mice demonstrated significant anxiolytic activity.[1] Furthermore, it was shown to induce wakefulness while reducing both slow-wave sleep (SWS) and rapid eye movement (REM) sleep, highlighting its potent effects on sleep architecture and arousal.[1]

# **Pro-Depressive Effects in Stress Models**

When administered within the context of a chronic depression model, **SR10067** exacerbates depression-like behaviors.[2] Mice treated with **SR10067** during a stress protocol displayed increased behavioral despair and anhedonia.[2] This pro-depressive effect is directly linked to its mechanism of action: the compound was found to decrease the expression of Bmal1 and the synaptic plasticity-related gene Homer1a in the medial prefrontal cortex (mPFC).[2]

Crucially, the behavioral effects of **SR10067** were absent in Rev-erbα knockout mice, confirming its on-target activity.[2] Moreover, its pro-depressive effects were blocked when Bmal1 was specifically deleted from CaMK2a-expressing excitatory neurons in the mPFC, indicating that the mPFC is a critical brain region mediating these effects.[2]

# Summary of Preclinical Behavioral Outcomes



| Model / Test                             | Species | SR10067<br>Dosage | Key Finding                                                | Reference |
|------------------------------------------|---------|-------------------|------------------------------------------------------------|-----------|
| Wheel Running<br>Activity                | Mouse   | 30 mg/kg, i.p.    | Dose-dependent reduction in nocturnal activity.            | [1]       |
| Sleep/Wake<br>EEG                        | Mouse   | 30 mg/kg, i.p.    | Induced wakefulness; reduced SWS and REM sleep.            | [1]       |
| Chronic<br>Depression<br>Model (FST/TST) | Mouse   | 30 mg/kg, i.p.    | Consistently elevated immobility time compared to vehicle. | [2]       |
| Chronic<br>Depression<br>Model (SPT)     | Mouse   | 30 mg/kg, i.p.    | More pronounced anhedonia-like behavior than controls.     | [2]       |
| Open Field Test<br>(OFT)                 | Mouse   | 30 mg/kg, i.p.    | Decreased<br>locomotor<br>activity.                        | [2]       |

FST: Forced Swim Test; TST: Tail Suspension Test; SPT: Sucrose Preference Test.

# **Experimental Protocols and Methodologies**

The following sections provide detailed methodologies for key experiments cited in the evaluation of **SR10067** for neuropsychiatric research.

#### **Animal Models and Drug Administration**

• Subjects: Adult male mice are typically used. For target validation, experiments may employ global Rev-erbα knockout (KO) mice or mice with conditional deletion of Bmal1 in specific



neuronal populations (e.g., mPFC CaMK2a-Bmal1 KO).[2]

- Housing: Animals are housed under a standard 12-hour light/12-hour dark cycle (LD 12:12)
  with ad libitum access to food and water, unless otherwise specified by the experimental
  paradigm.
- Drug Preparation: SR10067 is typically dissolved in a vehicle solution suitable for intraperitoneal injection.
- Administration: A standard dose of 30 mg/kg is administered via intraperitoneal (i.p.)
  injection.[1][2] The timing of injection is often critical and aligned with specific Zeitgeber times
  (ZT), such as ZT06 (middle of the light phase).[2]

## **Behavioral Assays for Depression-like Phenotypes**

A common workflow for inducing and assessing depression-like states involves a chronic stress protocol followed by behavioral testing.





Click to download full resolution via product page



Caption: A typical experimental workflow for evaluating **SR10067** in a mouse model of depression.

- Forced Swim Test (FST) & Tail Suspension Test (TST): These tests are widely used to measure behavioral despair.[2]
  - Procedure: Mice are individually placed in a situation from which they cannot escape (a cylinder of water for FST, or suspended by the tail for TST) for a fixed period (e.g., 6 minutes).
  - Data Collection: The duration of immobility is recorded. Increased immobility time is interpreted as a depression-like phenotype.[2]
- Sucrose Preference Test (SPT): This assay measures anhedonia, a core symptom of depression.[2]
  - Procedure: Following a habituation period, mice are presented with two bottles, one containing water and the other a sucrose solution (e.g., 1%).
  - Data Collection: The volume consumed from each bottle over a period (e.g., 24 hours) is measured. Sucrose preference is calculated as (sucrose intake / total fluid intake) \* 100. A significant decrease in this percentage indicates anhedonia-like behavior.[2]

#### **Molecular Analysis**

- Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify changes in gene expression in specific brain regions.
  - Procedure: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., mPFC) are rapidly dissected. RNA is extracted, converted to cDNA, and subjected to PCR with primers specific for target genes (Bmal1, Homer1a, Npas2, etc.) and housekeeping genes for normalization.
  - Data Analysis: Relative mRNA expression levels are calculated to determine the effect of
     SR10067 treatment on the transcription of key clock and plasticity-related genes.[2]

#### **Conclusion and Future Directions**



**SR10067** is a powerful chemical probe for dissecting the role of the REV-ERB nuclear receptors in the central nervous system. Preclinical data robustly demonstrate that activation of REV-ERB by **SR10067** modulates sleep, anxiety, and depression-like behaviors, primarily through the repression of Bmal1 in the mPFC.[1][2] This technical guide provides researchers with the foundational data and methodologies to effectively utilize **SR10067** in their studies.

#### Future research should aim to:

- Explore the effects of **SR10067** in models of other neuropsychiatric disorders where circadian disruption is implicated, such as bipolar disorder and schizophrenia.
- Investigate the cell-type-specific roles of REV-ERB in other brain regions involved in mood regulation.
- Utilize **SR10067** to further unravel the downstream molecular pathways that link the core molecular clock to synaptic plasticity and neuronal function.

By enabling the precise pharmacological manipulation of the circadian clock, **SR10067** will continue to be an essential tool in advancing our understanding of the molecular underpinnings of neuropsychiatric illness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Prefrontal cortex molecular clock modulates development of depression-like phenotype and rapid antidepressant response in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR10067: A Technical Guide for Research in Neuropsychiatric Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608826#sr10067-for-research-in-neuropsychiatric-disorders]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com